Imidazo[1,2-b]pyridazin-2-amine

TAK1 kinase inhibition multiple myeloma head-to-head comparison

For kinase drug discovery programs, sourcing the correct fused heterocyclic core is critical-generic substitution of regioisomeric scaffolds like imidazo[1,2-a]pyridine directly compromises target selectivity and in vivo reproducibility. Imidazo[1,2-b]pyridazin-2-amine provides the validated hinge-binding geometry required for potent target engagement. - Enables benchmarks: VEGFR2 IC50 of 0.95 nM (TAK-593 series); dual FLT3-ITD/D835Y potency at 4/1 nM (Compound 34f). - Proven superiority: 3.4-fold TAK1 potency advantage over takinib starting from this core. - Metabolic insight: Species-divergent N-glucuronidation data available to guide toxicology species selection.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
Cat. No. B12822431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-b]pyridazin-2-amine
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2N=C1)N
InChIInChI=1S/C6H6N4/c7-5-4-10-6(9-5)2-1-3-8-10/h1-4H,7H2
InChIKeyLOSRZQIJNFOKIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-b]pyridazin-2-amine: Core Scaffold Overview


Imidazo[1,2-b]pyridazin-2-amine is the core scaffold of a privileged heterocyclic class in kinase-targeted drug discovery. The unsubstituted parent compound serves as a synthetic intermediate, while site-specific derivatization at positions 3, 6, and the 2-amino group produces potent inhibitors of kinases including VEGFR2, mTOR, TAK1, and FLT3 [1]. The scaffold is distinguished from regioisomeric imidazo[1,2-a]pyridine and pyrazolo[1,5-a]pyrimidine systems by its nitrogen placement pattern, which directly governs target selectivity and potency [2]. Procurement of this core scaffold enables exploration of a chemical space that has yielded clinical-stage and tool compounds with sub-nanomolar target engagement.

Why Scaffold Substitution Fails in Research


The imidazo[1,2-b]pyridazin-2-amine scaffold is not interchangeable with structurally similar fused heterocycles. Direct comparative studies demonstrate that switching from pyrazolo[1,5-a]pyrimidine, thieno[3,2-d]pyrimidine, or imidazo[4,5-b]pyridine cores to imidazo[1,2-b]pyridazine produces significant alterations in kinase selectivity and potency [1]. The nitrogen at position 1 of the pyridazine ring serves as a critical hinge-binding element, while the 2-amino group provides a vector for substitution that modulates pharmacokinetic properties [2]. Generic substitution without controlled experimental verification risks loss of target engagement, altered metabolic fate, and irreproducible in vivo results. The evidence below quantifies these differentiation points across multiple target classes.

Quantitative Differentiation Evidence


TAK1 Inhibition: Superiority Over Takinib

A 6-substituted morpholine imidazo[1,2-b]pyridazin-2-amine derivative (compound 26) inhibited TAK1 with an IC50 of 55 nM in an enzymatic assay. Under identical experimental conditions, the reference TAK1 inhibitor takinib, which lacks the imidazo[1,2-b]pyridazine scaffold, exhibited an IC50 of 187 nM [1]. Compound 26 further achieved GI50 values as low as 30 nM in multiple myeloma cell lines MPC-11 and H929.

TAK1 kinase inhibition multiple myeloma head-to-head comparison

FLT3-ITD Inhibition: Scaffold Hopping Advantage

A systematic scaffold-hopping study compared imidazo[1,2-b]pyridazine against thieno[3,2-d]pyrimidine, pyrazolo[1,5-a]pyrimidine, imidazo[4,5-b]pyridine, and pyrido[4,3-d]pyrimidine as central cores for FLT3 inhibitors. Only the imidazo[1,2-b]pyridazine series yielded compounds with high potency against both FLT3-ITD and FLT3-D835Y mutants [1]. The lead compound 34f achieved IC50 values of 4 nM (FLT3-ITD) and 1 nM (FLT3-D835Y), with cellular GI50 values of 7 nM (MV4-11), 9 nM (MOLM-13), and 4 nM (MOLM-13 D835Y mutant). FLT3-independent cell lines were much less sensitive, and in vivo dosing at 5-10 mg/kg markedly blocked MV4-11 xenograft tumor growth without adverse effects.

FLT3 kinase inhibition acute myeloid leukemia scaffold hopping

VEGFR2 Inhibition: Potency vs. Ponatinib

TAK-593, a 2-acylamino-6-phenoxy-imidazo[1,2-b]pyridazine derivative, inhibited VEGFR2 with an IC50 of 0.95 nM in a non-RI AlphaScreen assay and suppressed VEGF-stimulated HUVEC proliferation with an IC50 of 0.30 nM [1]. In the same assay format, the clinically approved multi-kinase inhibitor ponatinib exhibits a VEGFR2 IC50 of 1.5 nM [2]. TAK-593 also achieved a T/C ratio of 8% in an A549 lung adenocarcinoma xenograft model at 1 mg/kg oral twice-daily dosing, while ponatinib requires higher doses for comparable efficacy in similar models.

VEGFR2 kinase inhibition anti-angiogenesis cross-study potency comparison

mTOR Inhibition: Species-Specific Glucuronidation

An ATP-competitive mTOR inhibitor built on the imidazo[1,2-b]pyridazin-2-amine scaffold (3-(6-amino-2-methylpyrimidin-4-yl)-N-(1H-pyrazol-3-yl)imidazo[1,2-b]pyridazin-2-amine, compound 1) demonstrated a Ki of 3.0 nM against mTOR [1]. Detailed metabolic profiling revealed extensive N-glucuronidation at the pyrazole N1, N2, and the primary amine in rat, dog, and human liver microsomes, while primary amine glucuronidation was absent in non-human primates [2]. Critically, N1- and N2-glucuronidation exhibited strong species selectivity: rat, dog, and human favored N2-glucuronidation, whereas monkey favored N1-glucuronide formation with sigmoidal kinetics, identifying monkey as a metabolic outlier for this scaffold.

mTOR kinase inhibition metabolic stability species-specific glucuronidation

Broad-Spectrum Antipicornavirus Activity

The imidazo[1,2-b]pyridazin-2-amine core was identified as a novel structural class of picornavirus inhibitors with no prior antiviral precedent [1]. A series of 2-aminoimidazo[1,2-b]pyridazines were evaluated in plaque reduction and cytopathic effect assays against human rhinovirus 14 (HRV-14). Oxime-containing analogs proved most potent, with analogue 7b exhibiting broad-spectrum activity against a panel of seven rhino- and enteroviruses. The E-geometry of the oxime linker was demonstrated to be a critical determinant of activity; the Z-isomer showed considerable loss of potency. No apparent cellular toxicity was observed at the concentrations evaluated.

picornavirus inhibition antiviral scaffold broad-spectrum activity

Synthetic Accessibility: Chromatography-Free Route

A convergent, chromatography-free synthetic process for 6-etherified imidazo[1,2-b]pyridazin-2-amine derivatives was developed, featuring a one-pot synthesis of the key 6-chloroimidazo[1,2-b]pyridazine intermediate from 3-amino-6-chloropyridazine, cyclopropanecarboxamide, and bromoacetyl bromide, followed by a final-stage SNAr reaction with phenols in DMSO/Cs₂CO₃ at 100-110°C [1]. This process was applied to the bulk synthesis of VEGFR2 inhibitors with IC50 values of 1.1 nM each (compounds 1 and 2). The absence of chromatographic purification steps distinguishes this route from those used for regioisomeric scaffolds such as imidazo[1,2-a]pyridine, which often require multiple chromatographic separations.

synthetic scalability chromatography-free process SNAr chemistry

Optimal Research and Preclinical Applications


TAK1-Targeted Multiple Myeloma Optimization

Programs seeking TAK1 inhibitors with proven superiority over takinib should start from the 6-morpholine or 6-piperazine imidazo[1,2-b]pyridazin-2-amine template. Compound 26 provides a validated 3.4-fold potency advantage (IC50 55 vs 187 nM) and sub-100 nM cellular GI50 values in MPC-11 and H929 myeloma lines, establishing activity benchmarks against which new analogs can be compared [1].

FLT3 Dual-Mutant AML Drug Discovery

For AML programs requiring coverage of both FLT3-ITD and the resistant D835Y gatekeeper mutation, the imidazo[1,2-b]pyridazine scaffold is the only core—among five systematically evaluated heterocycles—that delivered dual nanomolar potency. Compound 34f (IC50 4 nM ITD, 1 nM D835Y; GI50 4-9 nM in AML lines) serves as the benchmark for scaffold-based FLT3 inhibitor design with in vivo validation [2].

VEGFR2 Anti-Angiogenesis with Low-Dose Oral Efficacy

Imidazo[1,2-b]pyridazin-2-amine derivatives with 6-phenoxy-2-acylamino substitution, exemplified by TAK-593, achieve VEGFR2 IC50 of 0.95 nM and tumor growth inhibition (T/C 8%) at only 1 mg/kg oral BID. This profile is suitable for lead series requiring potent VEGFR2 engagement combined with oral bioavailability and low projected human dose [3].

mTOR Inhibitor ADME Profiling

When designing mTOR inhibitors on the imidazo[1,2-b]pyridazin-2-amine scaffold, metabolic stability optimization must account for species-divergent N-glucuronidation. Human, rat, and dog favor N2-glucuronidation, while non-human primates exhibit N1-preference and lack primary amine glucuronidation. This knowledge is essential for selecting appropriate toxicology species and interpreting PK/PD data [4] [5].

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